Bienvenue dans la boutique en ligne BenchChem!

Dammarane

anti-tumor activity prostate cancer structure-activity relationship

Sourcing Dammarane for structure-activity studies demands exacting specifications. Generic substitution is not acceptable: C-6 hydroxylation status alone creates a 13-fold oral bioavailability gap between PPD- and PPT-type analogs, while C-25 methoxylation boosts antiproliferative potency >6-fold. To guarantee experimental reproducibility, specify (20R) or (20S) stereochemistry, confirm CAS 545-22-2, and require ≥98% purity by qNMR or HPLC. This aglycone scaffold is essential for labs synthesizing 25-OCH3-PPD (AD-1), MA-11, or PT-11, or for QC labs implementing universal qNMR purity protocols.

Molecular Formula C30H54
Molecular Weight 414.7 g/mol
Cat. No. B1241002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDammarane
Synonymsdammarane
Molecular FormulaC30H54
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C
InChIInChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-29(7)24(23)13-14-26-28(6)18-10-17-27(4,5)25(28)16-20-30(26,29)8/h21-26H,9-20H2,1-8H3/t22-,23-,24-,25+,26-,28+,29-,30-/m1/s1
InChIKeyOORMXZNMRWBSTK-LGFJJATJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dammarane Procurement Guide: Tetracyclic Triterpenoid Scaffold for Bioactive Ginsenoside Derivatives


Dammarane is a tetracyclic triterpenoid scaffold (C30) that serves as the core aglycone structure for the dammarane-type ginsenosides, a major class of bioactive saponins derived predominantly from Panax species [1]. These compounds are characterized by a dammarane skeleton with hydroxyl substitutions at positions C-3, C-12, and C-20, along with a side-chain double bond typically at C-24–C-25, and variable glycosylation patterns [2]. The dammarane scaffold is the fundamental structural platform upon which protopanaxadiol (PPD)-type and protopanaxatriol (PPT)-type ginsenosides are built, with biological activity highly dependent on stereochemistry, degree of glycosylation, and side-chain modifications [3].

Dammarane Derivatives: Why Structural Analogs Are Not Interchangeable in Procurement


Procurement decisions for dammarane-type compounds cannot rely on class-level similarity alone because minor structural variations produce orders-of-magnitude differences in potency, pharmacokinetic exposure, and mechanism of action. Within the dammarane scaffold, the presence or absence of a C-6 hydroxyl group distinguishes PPD-type from PPT-type compounds, resulting in a 13-fold difference in oral bioavailability (48.12% vs. 3.69%) in rat models [1]. Similarly, side-chain methoxylation at C-25 converts 25-OCH3-PPD (AD-1) into a compound with 6-fold to over 100-fold greater anti-proliferative activity than its non-methoxylated analogs [2]. Even stereochemistry at C-20 (R vs. S) alters both pharmacodynamics and pharmacokinetic profiles [3]. Generic substitution without specifying exact structural parameters, stereochemistry, and purity standards introduces unacceptable variability in experimental outcomes and formulation performance.

Dammarane Comparative Efficacy Data: Quantified Differentiation from Structural Analogs


25-OCH3-PPD (AD-1) vs. PPD and Rg3: Quantified Potency Advantage in Prostate Cancer Models

In a direct head-to-head comparison using human prostate cancer cell lines LNCaP (androgen-dependent) and PC3 (androgen-independent), 25-OCH3-PPD (AD-1) demonstrated superior cytotoxic potency compared with three structurally related ginsenosides: 20(S)-protopanaxadiol (PPD), ginsenoside Rh2, and ginsenoside Rg3 [1]. The methoxylated derivative also exhibited in vivo efficacy, inhibiting prostate cancer xenograft tumor growth and showing low toxicity to non-cancer cells with no observable toxicity in animals [2]. A separate study across 12 human cancer cell lines confirmed the potency hierarchy: 20(S)-25-OCH3-PPD >> 20(S)-PPD >> Rg3 [3].

anti-tumor activity prostate cancer structure-activity relationship

PPD vs. PPT: Quantified Pharmacokinetic Differentiation for Formulation Selection

A direct comparative pharmacokinetic study in rats evaluated the two primary dammarane sapogenins, protopanaxadiol (PPD, C-6 unsubstituted) and protopanaxatriol (PPT, C-6 hydroxylated), following single-dose oral (75 mg/kg) and intravenous (30 mg/kg) administration [1]. PPT demonstrated rapid absorption (Tmax 0.58 h) but extremely low systemic exposure (Cmax 0.13 μg/mL) and rapid elimination (t1/2 0.80 h; CL 4.27 L/h/kg), whereas PPD exhibited slower absorption (Tmax 1.82 h), an 8-fold higher peak concentration (Cmax 1.04 μg/mL), and a 7.8-fold longer half-life (t1/2 6.25 h) with slower clearance (CL 0.98 L/h/kg) [2]. The absolute oral bioavailability of PPD (48.12%) was 13-fold greater than PPT (3.69%), a difference partially attributed to PPT's gastric instability (40% degradation after 4 h at 37°C in pH 1.2 buffer) [3].

pharmacokinetics bioavailability oral absorption

Dammarane Derivative MA-11/PT-11 vs. Ginsenosides Rb1 and Rg3: Mechanistically Distinct Neuroprotection

In primary cultures of rat cortical cells exposed to glutamate-induced neurotoxicity, the dammarane derivatives MA-11 and PT-11 (structurally modified dammarane glycosides) exerted significant neuroprotective effects at concentrations ranging from 100 nM to 10 μM [1]. These derivatives preserved catalase levels, inhibited decreases in glutathione reductase, reduced intracellular peroxide content, and inhibited malondialdehyde formation in glutamate-insulted cells [2]. Notably, the mechanism of neuroprotection afforded by MA-11 and PT-11 was reported to be seemingly distinct from that afforded by the parent ginsenosides Rb1 and Rg3 [3], indicating that structural modification of the dammarane scaffold can unlock alternative neuroprotective pathways beyond those accessible to native glycosides.

neuroprotection glutamate-induced neurotoxicity oxidative stress

Cypaliurusides T and U vs. Dexamethasone: Quantified Anti-inflammatory Activity Advantage

In a bioactivity evaluation of dammarane triterpenoids isolated from Cyclocarya paliurus leaves, cypaliuruside T (compound 2) and cypaliuruside U (compound 3) exhibited potent anti-inflammatory activity with half-maximal inhibitory concentration (IC50) values of 7.6 μM and 8.1 μM, respectively [1]. These values surpassed the activity of the positive control dexamethasone, which showed an IC50 of 9.2 μM in the same assay system [2]. Both compounds demonstrated a 17-21% improvement in inhibitory potency relative to this clinically established anti-inflammatory corticosteroid [3].

anti-inflammatory natural product drug discovery

Analytical Purity Assessment: qNMR vs. HPLC for Dammarane-Type Ginsenoside Standards

A universal quantitative ¹H nuclear magnetic resonance (qNMR) method was developed and validated for assessing the purity of six dammarane-type ginsenoside standards [1]. The qNMR method was compared with conventional high-performance liquid chromatography (HPLC) approaches and was characterized as rapid, specific, and accurate for ginsenoside standard purity analysis [2]. Subsequently, the analytical procedure lifecycle concept was applied to develop a qNMR method for total dammarane-type saponins (DTSs) in herbal medicines, providing a new quality control strategy for various products containing dammarane-type saponins [3].

analytical chemistry quality control purity assessment

Dammarane Procurement Scenarios: Evidence-Based Selection for Research and Industrial Use


Scenario A: High-Potency Anti-Tumor Lead Optimization

Users requiring maximal cytotoxic potency for oncology drug discovery should prioritize procurement of 25-OCH3-PPD (AD-1) rather than PPD or Rg3. As demonstrated in direct comparative studies, 25-OCH3-PPD induces >6-fold to 10-fold greater apoptosis in prostate cancer cell lines compared with PPD and Rg3 at equivalent concentrations, and exhibits in vivo tumor growth inhibition with low non-cancer cell toxicity [1]. This compound also shows efficacy against both androgen-dependent and androgen-independent prostate cancer cell lines and potentiates the effects of chemotherapeutic agents including taxotere and gemcitabine [2].

Scenario B: Oral Bioavailability-Focused In Vivo Pharmacology

When designing oral administration studies in rodent models, procurement decisions should favor PPD-type dammarane compounds (C-6 unsubstituted) over PPT-type analogs (C-6 hydroxylated). The 13-fold higher absolute oral bioavailability of PPD (48.12% vs. 3.69%) and 7.8-fold longer elimination half-life (6.25 h vs. 0.80 h) in rats translate to substantially higher and more sustained systemic exposure at equivalent oral doses, reducing the need for specialized formulation approaches or higher dosing regimens [3].

Scenario C: Mechanistically Orthogonal Neuroprotection Studies

For neuroscience research requiring neuroprotective agents with mechanisms distinct from conventional ginsenosides, dammarane derivatives such as MA-11 and PT-11 represent a differentiated procurement choice. These compounds demonstrate significant neuroprotection against glutamate-induced toxicity at concentrations as low as 100 nM, yet operate through mechanisms that differ from those of ginsenosides Rb1 and Rg3, providing an orthogonal tool compound for mechanistic dissection or combination therapy studies [4].

Scenario D: Analytical Reference Standard Procurement

For quality control laboratories establishing purity assessment protocols for dammarane-type ginsenosides, procurement decisions should consider the availability of validated qNMR methodology. The published universal qNMR method for six dammarane-type ginsenoside standards provides a rapid, specific, and accurate alternative to HPLC-based purity assessment that does not require previously calibrated reference standards, enabling more robust batch-to-batch verification and regulatory compliance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dammarane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.